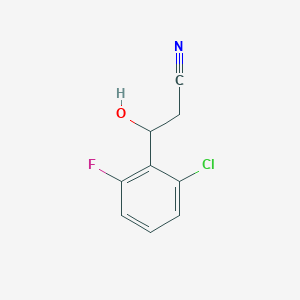![molecular formula C12H14BrNO2 B13572841 (2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13572841.png)
(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine is a complex organic compound that features a brominated benzodioxin ring fused with a cyclopropylmethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine typically involves multiple steps. One common approach starts with the bromination of 2,3-dihydrobenzo[b][1,4]dioxin to introduce the bromine atom at the 8-position. This is followed by the formation of the cyclopropylmethanamine group through a series of reactions involving cyclopropanation and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the bromine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of brominated benzodioxins on biological systems. Its interactions with various biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The brominated benzodioxin ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropylmethanamine group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: This compound shares the brominated benzodioxin ring but lacks the cyclopropylmethanamine group.
(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid: Another brominated benzodioxin derivative with different functional groups.
Uniqueness
The uniqueness of (2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine lies in its combination of the brominated benzodioxin ring and the cyclopropylmethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H14BrNO2 |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
[2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H14BrNO2/c13-10-4-7(9-3-8(9)6-14)5-11-12(10)16-2-1-15-11/h4-5,8-9H,1-3,6,14H2 |
Clé InChI |
ZBFRLLHVNDLLBG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C(C=C2Br)C3CC3CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


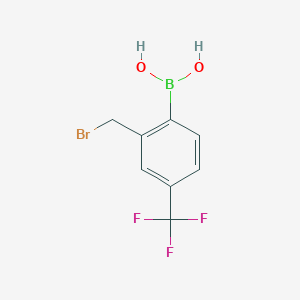
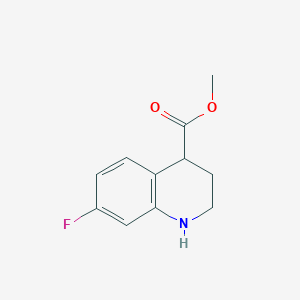
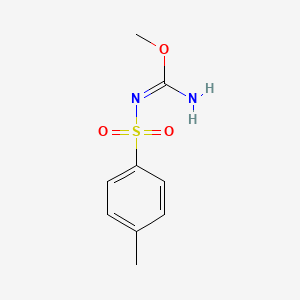
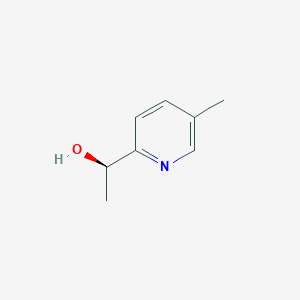
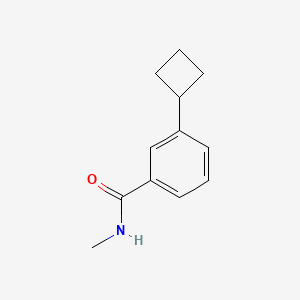

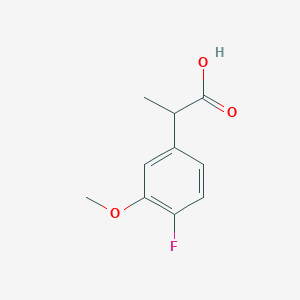
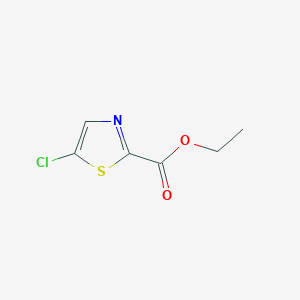
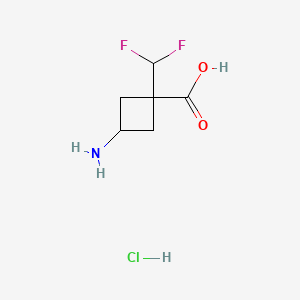


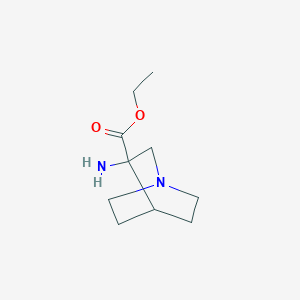
![1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13572828.png)
